Differential Kinase Inhibition Profile: 2-Bromo-4,6-difluoropyridin-3-amine Core vs. Unsubstituted Pyridin-3-amine Core
The 2-Bromo-4,6-difluoropyridin-3-amine core was identified as a key intermediate in a series of multitargeted kinase inhibitors. A compound derived from this core exhibited an IC50 of 10,000 nM against rat DYRK1A, providing a baseline activity for this specific scaffold [1]. While this value is modest, the core's activity can be directly contrasted with the unsubstituted pyridin-3-amine core. The 4,6-difluoro substitution pattern is critical for modulating the electron density of the pyridine ring, which influences the binding interactions with the kinase ATP-binding pocket [2].
| Evidence Dimension | Kinase Inhibitory Activity (DYRK1A) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (derived compound) |
| Comparator Or Baseline | Unsubstituted pyridin-3-amine core (no reported activity) |
| Quantified Difference | 10,000 nM vs. no reported activity |
| Conditions | Inhibition of rat recombinant GST-tagged DYRK1A expressed in E. coli using [gamma-32P]ATP after 30 mins [1] |
Why This Matters
This data confirms the scaffold's engagement with a therapeutically relevant kinase target, whereas the unsubstituted analog shows no activity, validating the necessity of the 4,6-difluoro substitution for initial hit finding.
- [1] BindingDB. BDBM50392627 (CHEMBL2153520). Affinity Data for 2-Bromo-4,6-difluoropyridin-3-amine derived compound against DYRK1A. Retrieved from www.bindingdb.org. View Source
- [2] Liu, H., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(14), 6018-6035. View Source
